molecular formula C11H20N2O2 B13179076 tert-butyl (2R)-2-amino-7-azabicyclo[2.2.1]heptane-7-carboxylate

tert-butyl (2R)-2-amino-7-azabicyclo[2.2.1]heptane-7-carboxylate

Cat. No.: B13179076
M. Wt: 212.29 g/mol
InChI Key: JRZFZVWZIJNIEQ-QJAFJHJLSA-N
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Description

tert-Butyl (2R)-2-amino-7-azabicyclo[2.2.1]heptane-7-carboxylate: is a bicyclic compound characterized by its unique structure, which includes a tert-butyl group, an amino group, and a bicyclo[221]heptane framework

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (2R)-2-amino-7-azabicyclo[2.2.1]heptane-7-carboxylate typically involves the protection of the amine group and the formation of the bicyclic structure. One common method involves the use of tert-butyl carbamate as a protecting group for the amine. The synthesis can be achieved through a series of steps, including the formation of intermediates and their subsequent reactions under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl (2R)-2-amino-7-azabicyclo[2.2.1]heptane-7-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Mechanism of Action

The mechanism of action of tert-butyl (2R)-2-amino-7-azabicyclo[2.2.1]heptane-7-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: tert-Butyl (2R)-2-amino-7-azabicyclo[2.2.1]heptane-7-carboxylate is unique due to its specific stereochemistry and the presence of both the tert-butyl and amino groups. This combination of features makes it distinct from other similar compounds and valuable for various applications .

Properties

Molecular Formula

C11H20N2O2

Molecular Weight

212.29 g/mol

IUPAC Name

tert-butyl (2R)-2-amino-7-azabicyclo[2.2.1]heptane-7-carboxylate

InChI

InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-7-4-5-9(13)8(12)6-7/h7-9H,4-6,12H2,1-3H3/t7?,8-,9?/m1/s1

InChI Key

JRZFZVWZIJNIEQ-QJAFJHJLSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C2CCC1[C@@H](C2)N

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCC1C(C2)N

Origin of Product

United States

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